1-(3,4-Difluorobenzoyl)-3-methylpiperazine physicochemical properties and stability data
1-(3,4-Difluorobenzoyl)-3-methylpiperazine physicochemical properties and stability data
An In-Depth Technical Guide to the Physicochemical and Stability Characterization of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine
Introduction: A Proactive Approach to Pre-formulation
In modern drug discovery, 1-(3,4-Difluorobenzoyl)-3-methylpiperazine represents a class of substituted piperazine scaffolds that are of significant interest as key intermediates and potential pharmacophores.[1][2] The piperazine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, while the difluorobenzoyl moiety can critically influence a molecule's metabolic stability and receptor binding affinity.[3]
This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals tasked with the full physicochemical and stability characterization of this compound. While specific experimental data for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is not extensively documented in public literature, this document outlines the authoritative methodologies and logical frameworks required to generate this critical data package. As a senior application scientist, the emphasis here is not merely on listing properties but on explaining the causality behind the experimental designs—a proactive approach that anticipates and mitigates downstream development challenges.
Core Physicochemical Identity
A complete understanding begins with establishing the fundamental identity of the molecule. This data forms the bedrock for all subsequent analytical and formulation work.
| Property | Predicted/Calculated Data | Significance in Drug Development |
| IUPAC Name | (3,4-difluorophenyl)(3-methylpiperazin-1-yl)methanone | Unambiguous chemical identifier. |
| Molecular Formula | C₁₂H₁₄F₂N₂O | Essential for molecular weight determination and elemental analysis. |
| Molecular Weight | 240.25 g/mol | Critical for all stoichiometric calculations, from synthesis to dosing. |
| CAS Number | Not explicitly assigned in public databases. | A unique identifier is crucial for regulatory tracking and literature searches. |
| Appearance | Likely a white to off-white crystalline solid. | Provides a simple, qualitative check for material purity and consistency. |
Chemical Structure:
Caption: 2D structure of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine.
Critical Physicochemical Properties: A Predictive Analysis
The following properties dictate the compound's behavior from dissolution to absorption and are paramount for formulation design. The values are predicted based on structural analogs, and the subsequent sections detail the robust experimental methods for their definitive determination.
| Parameter | Predicted Range/Value | Experimental Protocol | Rationale & Implications |
| Melting Point (°C) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) | Indicates purity and crystal lattice energy. A sharp melting point suggests high purity. Affects manufacturing processes like milling and drying. |
| Aqueous Solubility | Poorly soluble | Kinetic & Thermodynamic Solubility Assays | Directly impacts bioavailability. Low solubility is a major hurdle in formulation and may necessitate enabling technologies like amorphous dispersions or salt formation. |
| pKa | Basic pKa: ~8.0 (piperazine N)Acidic pKa: Not significant | Potentiometric Titration / UV-Vis Spectroscopy | Governs the ionization state at different physiological pH values. Crucial for predicting solubility in the GI tract and potential for salt formation. |
| LogP (Octanol/Water) | 2.0 - 3.5 | Shake-Flask Method / Reverse-Phase HPLC | Measures lipophilicity. Influences membrane permeability, protein binding, and metabolic clearance. A balanced LogP is often sought for oral drugs. |
Stability Profile and Degradation Pathway Analysis
A drug substance's stability is not an intrinsic property but its resistance to change under various environmental stimuli. A forced degradation study is not a failure analysis; it is a proactive investigation to identify the compound's inherent liabilities.
Inherent Stability Characteristics
Based on its structure, 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is anticipated to exhibit certain sensitivities:
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Hygroscopicity: The piperazine moiety may attract water, potentially impacting physical stability and handling.[4]
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Light Sensitivity: Aromatic systems can be susceptible to photolytic degradation.[4]
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Hydrolytic Instability: The amide bond is the most probable site of degradation, susceptible to hydrolysis under both acidic and basic conditions.
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Oxidative Instability: While less common for this structure, the tertiary amine in the piperazine ring could be a site for oxidation.
Recommended Storage Conditions
To mitigate these risks, the compound should be stored in a well-closed container, protected from light, in a cool, dry, and well-ventilated place.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.
Primary Degradation Pathway: Amide Hydrolysis
The most mechanistically plausible degradation route is the hydrolysis of the amide linkage connecting the benzoyl and piperazine moieties. This would yield two primary degradants.
Caption: Predicted primary hydrolytic degradation pathway.
Authoritative Experimental Methodologies
The following protocols are designed to be self-validating systems, providing the robust data required for regulatory submissions and internal development decisions.
Protocol 1: Determination of Melting Point by DSC
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Principle: Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
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Methodology:
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Calibrate the DSC instrument using certified indium and zinc standards.
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Accurately weigh 2-5 mg of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine into a standard aluminum pan.
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Crimp the pan to ensure a good seal. An empty, crimped pan is used as the reference.
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Place both pans into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melt.
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The onset temperature of the main endothermic peak is recorded as the melting point. The peak's shape provides insights into purity.
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Protocol 2: Forced Degradation and Stability-Indicating HPLC Method Development
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Objective: To intentionally degrade the sample under stressed conditions to identify potential degradants and develop an HPLC method that can separate the parent compound from all degradation products.
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Workflow:
Caption: Workflow for a comprehensive forced degradation study.
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Step-by-Step Methodology:
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Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
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Acid Stress: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before injection.
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Base Stress: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, monitoring at similar time points. Neutralize before injection.
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Oxidative Stress: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light.
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Thermal Stress: Store the solid compound in an oven at 80°C. Dissolve samples at each time point for analysis.
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Photolytic Stress: Expose the solid compound and the solution to controlled light conditions as specified by ICH Q1B guidelines.
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Analysis:
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Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC system (e.g., C18 column) with a gradient elution profile.
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A Photodiode Array (PDA) detector is essential to assess peak purity and identify spectral differences between the parent and degradants.
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A Mass Spectrometry (MS) detector is highly recommended for the structural elucidation of any observed degradants.
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Validation: The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and each other, and mass balance is maintained (typically >95%).
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Conclusion
The successful development of any pharmaceutical agent hinges on a thorough and early understanding of its fundamental chemical and physical properties. For 1-(3,4-Difluorobenzoyl)-3-methylpiperazine, this guide provides the necessary scientific framework and actionable protocols to build a comprehensive data package. By proactively investigating its solubility, pKa, lipophilicity, and stability liabilities, researchers can make informed decisions, streamline formulation development, and ultimately accelerate the path from discovery to clinical application. The methodologies described herein represent the industry-standard, authoritative approach to compound characterization, ensuring data integrity and regulatory compliance.
References
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NextSDS. (n.d.). 3-(difluoromethyl)-1-methylpiperazine — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(Bis(4-fluorophenyl)methyl)piperazine. Retrieved from [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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NextSDS. (n.d.). 1-(3,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]
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MolPort. (n.d.). (3S)-1-(3-fluorobenzoyl)-3-methylpiperazine. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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PMC. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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MolPort. (n.d.). (3S)-1-(2,6-difluorobenzoyl)-3-methylpiperazine hydrochloride. Retrieved from [Link]
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ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
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PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]
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Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]
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NextSDS. (n.d.). 1-(3,4-difluorobenzoyl)-4-methylpiperazine — Chemical Substance Information. Retrieved from [Link]
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